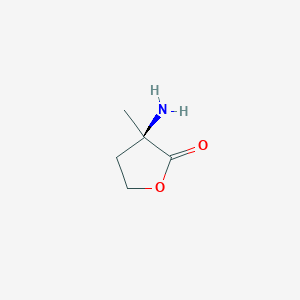
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is an organic compound characterized by its complex structure, which includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes bromination, chlorination, and the introduction of carbamothioyl groups. Common reagents used in these reactions include bromine, chlorine, and thiourea. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the chlorobutanoylcarbamothioyl group.
3,5-Dibromo-2-hydroxybenzoic acid: Contains hydroxyl groups instead of the chlorobutanoylcarbamothioyl group.
Uniqueness
3,5-Dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid is unique due to the presence of the chlorobutanoylcarbamothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C12H11Br2ClN2O3S |
|---|---|
Molecular Weight |
458.55 g/mol |
IUPAC Name |
3,5-dibromo-2-(4-chlorobutanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H11Br2ClN2O3S/c13-6-4-7(11(19)20)10(8(14)5-6)17-12(21)16-9(18)2-1-3-15/h4-5H,1-3H2,(H,19,20)(H2,16,17,18,21) |
InChI Key |
SQZSOMRLSMQVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NC(=S)NC(=O)CCCCl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


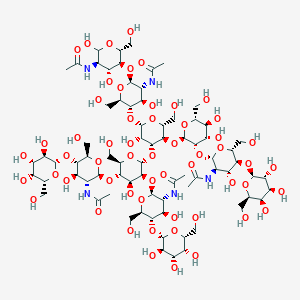
![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
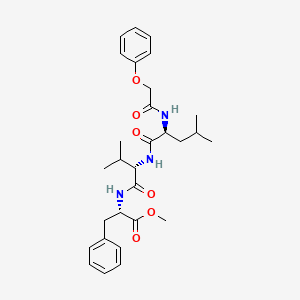

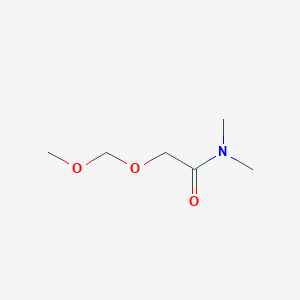
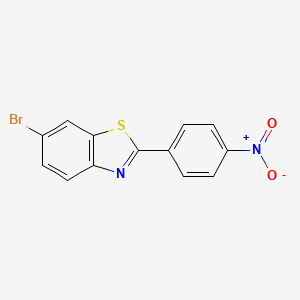

![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
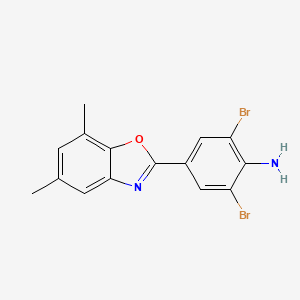
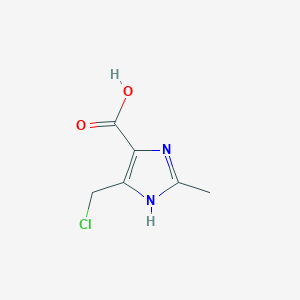
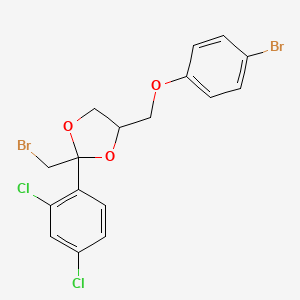
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
